10-Methyl-3-nitro-10H-phenoxazine
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Overview
Description
10-Methyl-3-nitro-10H-phenoxazine is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound, specifically, has a molecular structure that includes a methyl group and a nitro group attached to the phenoxazine core.
Preparation Methods
The synthesis of 10-Methyl-3-nitro-10H-phenoxazine can be achieved through various synthetic routes. One common method involves the nitration of 10-methyl-10H-phenoxazine using nitric acid in the presence of sulfuric acid as a catalyst . The reaction typically requires controlled temperatures to prevent over-nitration and to ensure the selective formation of the 3-nitro derivative.
Industrial production methods for phenoxazine derivatives often involve large-scale nitration reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
10-Methyl-3-nitro-10H-phenoxazine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-Methyl-3-nitro-10H-phenoxazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Methyl-3-nitro-10H-phenoxazine varies depending on its application. In biological systems, the compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells . The nitro group plays a crucial role in this process by undergoing redox reactions that produce ROS .
In material science applications, the compound’s electronic properties are exploited to enhance the performance of organic light-emitting diodes and other optoelectronic devices .
Comparison with Similar Compounds
10-Methyl-3-nitro-10H-phenoxazine can be compared with other phenoxazine derivatives such as:
10-Methyl-10H-phenoxazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
3-Nitro-10H-phenoxazine: Similar structure but without the methyl group, which can affect its solubility and reactivity.
10-Methyl-3-amino-10H-phenoxazine: The amino group makes it more suitable for certain biological applications due to its ability to form hydrogen bonds.
The uniqueness of this compound lies in its combination of the methyl and nitro groups, which confer specific electronic and chemical properties that are advantageous for various applications .
Properties
CAS No. |
80060-95-3 |
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Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
10-methyl-3-nitrophenoxazine |
InChI |
InChI=1S/C13H10N2O3/c1-14-10-4-2-3-5-12(10)18-13-8-9(15(16)17)6-7-11(13)14/h2-8H,1H3 |
InChI Key |
PUBAWSADNKZCHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C31 |
Origin of Product |
United States |
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